6-chloro-4-(7-ethoxy-1-benzofuran-2-yl)-2H-chromen-2-one
Description
6-Chloro-4-(7-ethoxy-1-benzofuran-2-yl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a chlorine atom at position 6 and a 7-ethoxybenzofuran moiety at position 4. Coumarins are privileged structures in medicinal chemistry due to their broad bioactivity, including antiviral, anticancer, and antimicrobial properties .
Properties
IUPAC Name |
6-chloro-4-(7-ethoxy-1-benzofuran-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c1-2-22-16-5-3-4-11-8-17(24-19(11)16)14-10-18(21)23-15-7-6-12(20)9-13(14)15/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDLJIYSTPTBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(7-ethoxy-1-benzofuran-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl alcohol and a suitable catalyst.
Formation of Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde derivatives with appropriate reagents.
Chlorination: The chloro group can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chromen-2-one core, potentially converting it to dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure can be described by its IUPAC name: 6-chloro-4-(7-ethoxy-1-benzofuran-2-yl)-2H-chromen-2-one. It features a chromenone core substituted with a benzofuran moiety. The synthesis typically involves multi-step reactions, often starting with the base-catalyzed Claisen-Schmidt reaction to form the benzofuran intermediate, followed by further functionalization to achieve the final product .
Anticancer Properties
Numerous studies have reported the anticancer potential of this compound and its derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines by targeting critical signaling pathways involved in cell proliferation and survival. For instance, research indicates that chalcone derivatives, which include this compound, exhibit significant antiproliferative effects against different cancer types .
Antimicrobial Activity
Benzofuran derivatives are also recognized for their antimicrobial properties. The compound has demonstrated efficacy against a range of bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent . The structure's unique functional groups contribute to its interaction with microbial targets.
Case Studies
Several case studies illustrate the compound's effectiveness:
- Study on Anticancer Activity : A recent investigation into a series of benzofuran-substituted chalcones demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
- Antimicrobial Screening : Another study evaluated the antimicrobial effects of various benzofuran derivatives, including this compound. Results indicated potent activity against Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential use in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 6-chloro-4-(7-ethoxy-1-benzofuran-2-yl)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of coumarin derivatives is highly sensitive to substituent type, position, and orientation. Below is a comparative analysis of structurally related compounds:
Key Comparative Insights
Substituent Position and Activity: Chloro at C6: A recurring feature in antifungal (e.g., ) and kinase-inhibitory (e.g., ) compounds, suggesting its role in enhancing electrophilic interactions with biological targets. C4 vs. C3 Substitutions: C4-substituted coumarins (e.g., benzofuran or phenoxymethyl groups) often exhibit distinct activity profiles compared to C3-substituted derivatives. For example, C3-indole derivatives target fungal enzymes , while C4-benzofuran moieties may optimize DNA intercalation or protein binding .
Benzofuran vs. Other Aromatic Moieties :
- The 7-ethoxybenzofuran group in the target compound likely enhances π-π stacking and hydrophobic interactions compared to simpler phenyl or indole groups. Ethoxy may also improve solubility over methoxy analogs (e.g., ).
Hydrogen Bonding and Crystal Packing: Compounds with planar substituents (e.g., phenoxymethyl in ) form stable crystal lattices via C–H⋯O/Cl interactions, which could influence solubility and bioavailability.
Biological Activity
6-Chloro-4-(7-ethoxy-1-benzofuran-2-yl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications, particularly in oncology and antimicrobial studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H16ClO4
- Molecular Weight : 344.77 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its anticancer and antimicrobial properties.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, targeting critical signaling pathways associated with cell proliferation and survival.
Key Findings:
- The compound has shown significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.
- In a study conducted by researchers, the compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapeutics, indicating its potential as a more effective treatment option .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary results suggest that it possesses activity against various bacterial strains.
Key Findings:
- The compound exhibited inhibitory effects against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Further studies are required to explore its efficacy against Gram-negative bacteria and fungi .
Structure–Activity Relationship (SAR)
The biological activity of coumarin derivatives is often influenced by their structural features. In the case of this compound, the presence of the chloro and ethoxy groups is critical for enhancing its biological efficacy.
| Structural Feature | Impact on Activity |
|---|---|
| Chloro Group | Enhances cytotoxicity and antimicrobial activity |
| Ethoxy Group | Contributes to solubility and bioavailability |
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized multiple coumarin derivatives and evaluated their anticancer properties. The study found that this compound showed superior activity compared to other tested analogs, particularly in breast cancer cell lines .
Study 2: Antimicrobial Assessment
A separate investigation focused on the antimicrobial properties of this compound against various pathogens. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .
Q & A
Q. What are the common synthetic routes for preparing 6-chloro-4-(7-ethoxy-1-benzofuran-2-yl)-2H-chromen-2-one, and what key reaction conditions influence its yield?
- Methodological Answer : The synthesis typically involves coupling a preformed benzofuran moiety to the chlorinated coumarin core. A validated approach (for analogous compounds) uses nucleophilic substitution under anhydrous conditions. For example, 6-chloro-4-bromomethylcoumarin reacts with phenols or substituted benzofuran precursors in acetone with potassium carbonate as a base, followed by recrystallization from ethyl acetate . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance reactivity.
- Temperature : Mild heating (40–60°C) prevents degradation of sensitive groups like epoxides .
- Catalysts : Base catalysts (e.g., K₂CO₃) improve substitution efficiency .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths/angles and packing motifs. For example, monoclinic crystal systems (space group P21/c) are common for coumarin derivatives, with parameters like a = 15.3 Å, b = 6.94 Å, and β = 116.9° .
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., ethoxy groups at δ 1.3–1.5 ppm for CH₃ and δ 4.1–4.3 ppm for OCH₂) .
- IR spectroscopy : Confirms carbonyl (C=O) stretches near 1700 cm⁻¹ and aromatic C-Cl bonds at 750 cm⁻¹ .
Advanced Research Questions
Q. How can computational tools like SHELX or ORTEP aid in resolving structural ambiguities in coumarin derivatives?
- Methodological Answer :
- SHELX : Refines crystal structures by modeling anisotropic displacement parameters and hydrogen bonding. For example, SHELXL refines monoclinic systems with R values < 0.05 for high-resolution data .
- ORTEP : Visualizes thermal ellipsoids to assess positional disorder, especially for flexible substituents like ethoxy groups .
- WinGX : Integrates SHELX and ORTEP for comprehensive analysis, including hydrogen-bond networks (e.g., C–H⋯O interactions stabilizing layered packing) .
Q. What strategies optimize the regioselectivity of benzofuran coupling to the coumarin core during synthesis?
- Methodological Answer :
- Pre-functionalization : Introduce directing groups (e.g., bromine at C4 of coumarin) to control benzofuran attachment .
- Microwave-assisted synthesis : Reduces side reactions (e.g., epoxide ring-opening) by shortening reaction times .
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield reactive hydroxyl groups on benzofuran precursors .
Q. How do researchers address discrepancies in biological activity data across studies involving halogenated coumarin derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., chloro vs. ethoxy groups) using cytotoxicity assays. For instance, 6-chloro derivatives show enhanced activity over methoxy analogs due to increased electrophilicity .
- Standardized assays : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Computational docking : Validate bioactivity trends by modeling interactions with target enzymes (e.g., cytochrome P450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
